molecular formula C22H16N2O B7755958 4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine CAS No. 52829-05-7

4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine

Cat. No.: B7755958
CAS No.: 52829-05-7
M. Wt: 324.4 g/mol
InChI Key: PGLALWHQTQDKMG-UHFFFAOYSA-N
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Description

4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine (CAS 52829-05-7) is a high-purity organic compound supplied with a minimum assay of 99% . This multifunctional pyrimidine derivative features a hydroxyphenyl substituent, which significantly influences its electronic properties and chelating potential, making it a valuable scaffold in various research fields . In materials science, its molecular architecture is of interest for the development of organic light-emitting diodes (OLEDs) and as a building block for supramolecular structures and metal-organic frameworks due to its potential for π-π stacking and coordinate bonding . Within medicinal chemistry, the compound's structure aligns with pharmacophores commonly investigated for their biological activity. Researchers utilize this pyrimidine core as a key intermediate in the synthesis of more complex molecules for pharmaceutical screening . The product is strictly for research use only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-(4,6-diphenylpyrimidin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O/c25-21-14-8-7-13-18(21)22-23-19(16-9-3-1-4-10-16)15-20(24-22)17-11-5-2-6-12-17/h1-15,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLALWHQTQDKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30425186
Record name 4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52829-05-7
Record name 4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Overview of Pyrimidine Derivatives in Contemporary Chemical Systems

Pyrimidine (B1678525) and its derivatives are a cornerstone of heterocyclic chemistry, recognized for their diverse and significant roles across various scientific disciplines. gsconlinepress.comresearchgate.net As a fundamental structural motif, the pyrimidine ring is integral to essential biomolecules, including the nucleobases thymine, cytosine, and uracil, which form the basis of DNA and RNA. gsconlinepress.com This biological prevalence has historically spurred immense interest in pyrimidine chemistry.

In contemporary research, the pyrimidine scaffold is highly valued for its versatile therapeutic applications. nih.gov Scientists have successfully developed pyrimidine-based compounds with a wide array of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. gsconlinepress.comnih.govresearchgate.net The synthetic accessibility and the capacity for structural diversification of the pyrimidine ring allow medicinal chemists to design novel drug candidates that can target various biological pathways with high specificity. nih.govresearchgate.net

Beyond medicine, pyrimidine derivatives have emerged as crucial components in materials science. researchgate.net Their unique electronic properties, stemming from the nitrogen atoms within the aromatic ring, make them ideal candidates for developing advanced materials. researchgate.net These applications include luminescent materials for organic light-emitting diodes (OLEDs), nonlinear optical (NLO) materials for telecommunications, and sensitive chemical sensors. researchgate.netnih.gov

Role of 2 Hydroxyphenyl and Diphenyl Substituents in Molecular Engineering

The 2-hydroxyphenyl group is particularly significant due to the proximity of the hydroxyl (-OH) group to a nitrogen atom on the pyrimidine (B1678525) ring. This arrangement facilitates a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). nih.govuclm.esacs.org Upon photoexcitation, a proton can transfer from the hydroxyl group to the pyrimidine nitrogen, leading to the formation of an excited-state keto tautomer. nih.govnih.gov This process is a highly efficient, non-radiative deactivation pathway, which typically results in the molecule being non-fluorescent or very weakly luminescent in its natural state. nih.govnih.gov This "off" state is a key characteristic, as interrupting the ESIPT process, for instance by protonating the pyrimidine ring with acid, can switch the fluorescence "on," leading to a dramatic and often visible change in emission. nih.govacs.org

Table 1: Structural Data of a Related 2-(2′-hydroxyphenyl)pyrimidine Derivative (Compound 6a) This table presents crystallographic data for a closely related compound to illustrate the typical molecular geometry.

ParameterGround State (S₀)Excited State (S₁)
Dihedral Angle (Hydroxyphenyl vs. Pyrimidine)~3°19°
Dihedral Angle (Phenyl at C4 vs. Pyrimidine)~27°18°
Dihedral Angle (Phenyl at C6 vs. Pyrimidine)-20°0.8°
Hydrogen-Bond Distance (O–H···N)1.681 Å1.875 Å
Hydrogen-Bond Angle (O–H–N)148°134°
Data sourced from theoretical calculations on a similar compound to illustrate structural changes upon excitation. nih.govacs.org

Research Gaps and Emerging Opportunities for 4,6 Diphenyl 2 2 Hydroxyphenyl Pyrimidine

Classical and Contemporary Approaches to Pyrimidine (B1678525) Ring Construction

The formation of the pyrimidine ring is a well-trodden path in organic synthesis, with a variety of methods available to construct this heterocyclic scaffold. These approaches can be broadly categorized into reactions that form the ring from acyclic precursors through condensation and cyclization, and those that modify a pre-existing pyrimidine core.

A prevalent and classical method for synthesizing 4,6-diarylpyrimidines involves the cyclocondensation of a chalcone (B49325) (1,3-diaryl-α,β-unsaturated ketone) with an amidine derivative. researchgate.netuobabylon.edu.iq In this approach, the chalcone provides the C4, C5, and C6 atoms of the pyrimidine ring, while the amidine supplies the N1, C2, and N3 atoms.

For the synthesis of this compound, the logical chalcone precursor would be 1,3-diphenylprop-2-en-1-one (chalcone). This would react with 2-hydroxybenzamidine, which provides the 2-(2-hydroxyphenyl) substituent. The reaction is typically carried out in the presence of a base, such as potassium hydroxide (B78521) or sodium ethoxide, in a suitable solvent like ethanol. The base facilitates the deprotonation of the amidine, which then acts as a nucleophile, attacking the β-carbon of the chalcone in a Michael addition. Subsequent intramolecular cyclization and aromatization through oxidation or elimination of water yields the desired pyrimidine.

An alternative, though less direct, route could involve the reaction of a chalcone bearing the 2-hydroxyphenyl group, such as (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one, with benzamidine. nih.gov Chalcones themselves are generally synthesized via a Claisen-Schmidt condensation between an appropriate acetophenone (B1666503) and benzaldehyde. rjpbcs.com

Table 1: Chalcone-Based Synthesis of this compound

Precursor 1 Precursor 2 Reagents & Conditions Product
1,3-Diphenylprop-2-en-1-one 2-Hydroxybenzamidine Base (e.g., KOH, NaOEt), Ethanol, Reflux This compound

Cyclocondensation reactions offer a versatile entry to pyrimidine synthesis, often through multicomponent reactions that allow for the rapid assembly of complex molecules from simple starting materials. nih.gov A common strategy involves the reaction of a β-dicarbonyl compound with an amidine. To synthesize this compound, 1,3-diphenyl-1,3-propanedione would be the ideal β-dicarbonyl component. Its reaction with 2-hydroxybenzamidine under acidic or basic conditions would lead to the target molecule through a cyclization-dehydration sequence.

Three-component reactions are also a powerful tool. For instance, the reaction of acetophenone, benzaldehyde, and 2-hydroxybenzamidine in the presence of an oxidizing agent could, in principle, yield the desired triarylpyrimidine. This approach, while potentially less selective, offers the advantage of using readily available starting materials.

Table 2: Cyclocondensation Approaches

Reactant A Reactant B Reactant C General Conditions
1,3-Diphenyl-1,3-propanedione 2-Hydroxybenzamidine - Acid or Base catalysis, Dehydration

Modern synthetic chemistry offers powerful tools for the formation of carbon-carbon bonds, with palladium-catalyzed cross-coupling reactions being particularly prominent. The Suzuki-Miyaura reaction, which couples an organoboron compound with a halide or triflate, is an excellent method for introducing aryl substituents onto a heterocyclic core. academie-sciences.frnih.govresearchgate.net

To construct this compound, a plausible strategy would commence with a halogenated pyrimidine scaffold, such as 2,4,6-trichloropyrimidine (B138864). Regioselective Suzuki-Miyaura couplings could then be employed to introduce the different aryl groups. academie-sciences.fr The reactivity of the chloro-substituents on the pyrimidine ring can be differentiated, allowing for a stepwise introduction of the phenyl and 2-hydroxyphenyl groups. Typically, the chlorine at the 4- and 6-positions are more reactive than the one at the 2-position. Therefore, reacting 2,4,6-trichloropyrimidine with two equivalents of phenylboronic acid under suitable palladium catalysis (e.g., Pd(PPh3)4) would likely yield 2-chloro-4,6-diphenylpyrimidine. mdpi.comresearchgate.net A subsequent Suzuki-Miyaura reaction with 2-hydroxyphenylboronic acid would then introduce the final substituent at the 2-position to afford the target molecule.

Table 3: Suzuki-Miyaura Synthesis Strategy

Pyrimidine Substrate Boronic Acid Catalyst System Product
2,4,6-Trichloropyrimidine Phenylboronic acid (2 eq.) Pd(PPh3)4, Base (e.g., Na2CO3) 2-Chloro-4,6-diphenylpyrimidine

Green Chemistry and Sustainable Synthesis Innovations

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, energy consumption, and the use of hazardous materials.

Microwave (MW) irradiation and ultrasound have emerged as powerful tools in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.govnih.govnih.gov

The synthesis of pyrimidines is well-suited to these technologies. For instance, the condensation of chalcones with amidines can be significantly accelerated under microwave irradiation, often in solvent-free conditions or in environmentally benign solvents like ionic liquids. nih.govyoungin.com Similarly, ultrasound-assisted synthesis can promote cyclocondensation reactions by enhancing mass transfer and creating localized hot spots through acoustic cavitation. nih.govnih.govmdpi.com While specific literature on the microwave or ultrasonic synthesis of this compound is scarce, the successful application of these techniques to a wide range of structurally similar pyrimidines strongly suggests their applicability. beilstein-archives.orgresearchgate.net

Table 4: Green Synthesis Approaches

Synthetic Method Energy Source Potential Advantages
Chalcone Condensation Microwave Irradiation Faster reaction rates, higher yields, reduced solvent use. nih.govyoungin.com

The development of new and improved catalysts is a key driver of innovation in synthetic chemistry. For the synthesis of this compound, catalyst choice is critical for achieving high efficiency and selectivity.

Derivatization and Functionalization Strategies of this compound

The structural architecture of this compound allows for a range of chemical modifications. These can be broadly categorized into reactions targeting the central pyrimidine ring, the appended phenyl groups, and the exocyclic hydroxyl functionality. Each of these sites offers unique opportunities for introducing new functional groups and building molecular complexity.

Reactions at the Pyrimidine Core (e.g., Electrophilic/Nucleophilic Substitutions)

The pyrimidine ring, being an electron-deficient heterocycle, exhibits characteristic reactivity towards nucleophiles. Conversely, electrophilic substitution is generally challenging but can be achieved under specific conditions, particularly when activating groups are present on the ring.

Electrophilic Substitution: The pyrimidine nucleus is inherently deactivated towards electrophilic attack due to the presence of two electron-withdrawing nitrogen atoms. bhu.ac.inslideshare.netresearchgate.net However, the presence of the hydroxyl group at the 2-position can facilitate electrophilic substitution, typically directing the incoming electrophile to the C-5 position. bhu.ac.inresearchgate.net While specific examples for this compound are not extensively documented, related studies on activated pyrimidine systems suggest that reactions such as halogenation can occur. For instance, the halogenation of 4-(4-chlorophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) has been shown to introduce a halogen at the C-5 position. nih.gov

Table 1: Examples of Electrophilic Halogenation on Related Pyrimidine Derivatives

Starting MaterialReagentProductYield (%)Reference
4-(4-Chlorophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amineNBS5-Bromo-4-(4-chlorophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine73 nih.gov
4-(4-Chlorophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amineNCS5-Chloro-4-(4-chlorophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine73 nih.gov

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) is a more common reaction pathway for pyrimidines, preferentially occurring at the C-2, C-4, and C-6 positions. slideshare.netstackexchange.com For these reactions to proceed, a suitable leaving group must be present at one of these positions. In the case of this compound, the hydroxyl group itself is a poor leaving group. However, it can be converted into a better leaving group, such as a tosylate or triflate, to facilitate nucleophilic displacement. While direct nucleophilic substitution on the unsubstituted pyrimidine core of the title compound is not typical, derivatization of the hydroxyl group can open pathways for such transformations. Studies on related 4,6-diarylpyrimidines have demonstrated that chloro-substituted derivatives readily undergo nucleophilic substitution with various amines and alkoxides. acs.org

Modifications and Reactions of the Hydroxyl Group (e.g., O-Alkylation, O-Acylation)

The phenolic hydroxyl group is a prime site for functionalization, readily undergoing reactions such as O-alkylation and O-acylation to yield a variety of derivatives.

O-Alkylation: The hydroxyl group of this compound can be alkylated to form the corresponding ethers. This reaction typically involves the use of an alkyl halide in the presence of a base. The choice of base and solvent can be critical to ensure chemoselectivity, as N-alkylation of the pyrimidine ring can be a competing reaction. nih.gov Studies on similar 2-hydroxypyridine (B17775) derivatives have shown that O-alkylation can enhance certain biological activities. nih.gov A selective protocol for the O-alkylation of pyrimidin-2(1H)-ones has been developed, highlighting the feasibility of such transformations. nih.gov The direct preparation of O-substituted hydroxylamines from alcohols has also been described, which could be adapted for this system. organic-chemistry.org

Table 2: Examples of O-Alkylation on Related Hydroxypyrimidine Systems

Starting MaterialAlkylating AgentProductYield (%)Reference
6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidineO-alkylated pyrimidine87 nih.gov
2-Pyridone derivativeVarious alkyl halidesO-alkylated pyridine (B92270) derivatives- nih.gov

O-Acylation: Acylation of the hydroxyl group can be achieved using acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine. rsc.org This reaction converts the hydroxyl group into an ester functionality. The formation of O-acyl derivatives of 4-hydroxypyrimidines is promoted by bulky substituents on the pyrimidine ring and the use of sterically demanding acyl halides. rsc.org For instance, 2-amino-4-hydroxypyrimidines have been successfully O-acylated with pivaloyl chloride and aroyl halides. rsc.org

Table 3: Examples of O-Acylation on Related Hydroxypyrimidine Systems

Starting MaterialAcylating AgentProductReference
2-Amino-4-hydroxypyrimidinePivaloyl chlorideO-Pivaloyl-2-amino-4-hydroxypyrimidine rsc.org
2-Amino-4-hydroxypyrimidineAroyl halidesO-Aroyl-2-amino-4-hydroxypyrimidine rsc.org
4-(4-Chlorophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amineHexanoyl chlorideN-acylated product nih.gov

Transformations of the Phenyl Moieties

The two phenyl rings at positions 4 and 6, as well as the hydroxyphenyl ring at position 2, are amenable to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, significantly expanding the chemical diversity of the parent molecule.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds and has been successfully applied to phenyl-substituted pyrimidines. thieme-connect.comnih.gov This reaction typically involves the coupling of a halogenated phenyl group with a boronic acid in the presence of a palladium catalyst and a base. While the parent this compound does not possess a halogenated phenyl ring, halogenation of one or more of the phenyl rings would provide a handle for subsequent Suzuki coupling. For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully arylated with various arylboronic acids. thieme-connect.com

Another important palladium-catalyzed reaction is the Heck reaction, which involves the coupling of an aryl halide with an alkene. wikipedia.orgnih.govorganic-chemistry.org Similar to the Suzuki coupling, this would require prior halogenation of one of the phenyl rings. The Buchwald-Hartwig amination is another valuable palladium-catalyzed reaction for forming carbon-nitrogen bonds, which could be used to introduce amino groups onto the phenyl rings. nih.gov

Table 4: Examples of Palladium-Catalyzed Cross-Coupling on Phenyl-Substituted Pyrimidines

Reaction TypeSubstrateCoupling PartnerCatalyst/ConditionsProductReference
Suzuki Coupling5-(4-Bromophenyl)-4,6-dichloropyrimidineArylboronic acidPd(PPh3)4, K3PO45-([1,1'-Biphenyl]-4-yl)-4,6-dichloropyrimidine derivatives thieme-connect.com
Suzuki Coupling2-Bromo-5-iodopyrimidinePhenylenebis(boronic acid)Pd(PPh3)4, K2CO3Phenylene-pyrimidine alternating oligomers nih.gov
Buchwald-Hartwig Amination4,6-bis(4-chlorophenyl)-2-phenylpyrimidineDiphenylaminePd catalyst4,6-bis(4-(diphenylamino)phenyl)-2-phenylpyrimidine nih.gov

Nitration: The phenyl rings can also undergo electrophilic substitution reactions such as nitration. The nitration of 4-phenylpyrimidine (B189444) has been shown to be highly dependent on the nitrating agent, yielding different ratios of ortho, meta, and para-nitrophenyl (B135317) isomers. cdnsciencepub.com For this compound, the directing effects of the pyrimidine ring and the hydroxyl group would influence the position of nitration on the respective phenyl rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map out the precise connectivity of atoms.

The ¹H NMR spectrum provides information on the chemical environment and number of different types of protons, while the ¹³C NMR spectrum reveals the same for the carbon atoms. The chemical shifts (δ) are highly sensitive to the electronic environment of each nucleus.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the pyrimidine ring proton, the protons of the two phenyl rings at positions 4 and 6, the protons of the 2-hydroxyphenyl substituent, and the hydroxyl proton. The proton on the pyrimidine ring (H-5) would likely appear as a singlet in the aromatic region. rsc.org The phenyl and hydroxyphenyl protons would appear as complex multiplets. The hydroxyl proton (O-H) signal is typically a broad singlet, and its position can vary depending on the solvent and concentration.

The ¹³C NMR spectrum complements the proton data. Key signals would include those for the distinct carbons of the pyrimidine ring, the carbons of the phenyl substituents, and the carbons of the hydroxyphenyl group. The carbon attached to the hydroxyl group (C-2' of the hydroxyphenyl ring) would show a characteristic downfield shift. Based on data from similar structures like 2,4,6-triphenylpyrimidine, the pyrimidine carbons are expected in the range of δ 110-165 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of structurally related compounds.

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Pyrimidine C2-~164
Pyrimidine C4/C6-~164
Pyrimidine C5~8.0~110
Phenyl C (ipso)-~137-138
Phenyl C (ortho, meta, para)~7.5-8.7~127-131
Hydroxyphenyl C (ipso)-~115-120
Hydroxyphenyl C-OH-~155-160
Hydroxyphenyl C (other)~6.9-7.8~118-132
Hydroxyl OH~9.0-10.0 (broad s)-

While 1D NMR suggests the types of atoms present, 2D NMR techniques are essential to confirm how they are connected.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, confirming which protons are on adjacent carbons. It would be used to trace the connectivity within the phenyl and hydroxyphenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for piecing the fragments together. For instance, HMBC would show correlations between the protons on the phenyl rings (at C4/C6) and the pyrimidine carbons (C4, C5, C6), and between the protons on the hydroxyphenyl ring and the pyrimidine C2, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. It can help determine the preferred conformation or stereochemistry of the molecule, such as the relative orientation of the phenyl and hydroxyphenyl rings with respect to the central pyrimidine ring. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.govresearchgate.net

Raman spectroscopy provides complementary information. While O-H stretching is often weak in Raman, the symmetric vibrations of the aromatic rings and the pyrimidine core typically produce strong and sharp Raman signals, making it an excellent tool for analyzing the skeletal structure. nih.govijfans.org

Table 2: Key Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
O-H Stretch3200-3500 (broad)IR
Aromatic C-H Stretch3000-3100IR, Raman
C=N Stretch (Pyrimidine)1540-1600IR, Raman
C=C Stretch (Aromatic Rings)1450-1620IR, Raman
O-H Bend1330-1440IR
C-O Stretch (Phenol)1180-1260IR
Ring Breathing (Aromatic)~1000Raman (strong)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum provides information about the conjugated systems (chromophores) within the molecule.

The structure of this compound contains extensive conjugation involving the pyrimidine ring and the three attached phenyl rings. This is expected to result in strong absorptions in the UV region. The primary electronic transitions observed would be π→π* transitions, associated with the conjugated π-system, and potentially n→π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. The hydroxyphenyl group is known to significantly influence the UV spectrum. nih.gov The presence of multiple chromophores often results in a complex spectrum with several absorption maxima (λmax). The exact position of these maxima can be sensitive to the solvent polarity. mdpi.com

Table 3: Expected UV-Vis Absorption Data for this compound

λmax (nm) Type of Transition Associated Chromophore
~250-280π→πPhenyl rings, Pyrimidine ring
~320-360π→πExtended conjugated system
~350-380n→π*N-atoms in pyrimidine, O-atom in hydroxyl

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its exact molecular formula. For C₂₂H₁₆N₂O, the calculated exact mass serves as a definitive confirmation of the elemental composition.

Furthermore, by inducing fragmentation of the molecule (e.g., through electron ionization), HRMS helps to elucidate the structure by analyzing the resulting fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule's structure. Common fragmentation pathways for this compound would likely involve:

Cleavage of the bond between the pyrimidine ring and the phenyl or hydroxyphenyl substituents.

Loss of small, stable neutral molecules like CO or HCN from the ring systems. nih.gov

Fragmentation of the phenyl rings themselves. nih.gov

Table 4: Plausible HRMS Fragments for this compound

Fragment (m/z) Proposed Structure / Loss
324.1263[M]⁺˙ (Molecular Ion)
247.1079[M - C₆H₅]⁺ (Loss of a phenyl radical)
231.0970[M - C₆H₅O]⁺ (Loss of a phenoxy radical)
194.0898[C₁₃H₁₀N₂]⁺ (Diphenylpyrimidine fragment)
105.0344[C₇H₅O]⁺ (Benzoyl cation from hydroxyphenyl part)
77.0391[C₆H₅]⁺ (Phenyl cation)

Single-Crystal X-ray Diffraction (XRD) for Solid-State Molecular and Supramolecular Architecture

Single-Crystal X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov By growing a suitable single crystal and analyzing how it diffracts X-rays, one can obtain a detailed map of electron density and thus the exact positions of all atoms in the crystal lattice. vensel.org

An XRD analysis of this compound would provide:

Unambiguous confirmation of connectivity: It would definitively prove the attachment of the two phenyl groups at C4 and C6 and the hydroxyphenyl group at C2 of the pyrimidine ring.

Precise bond lengths and angles: This data offers insight into bond orders and ring strain. researchgate.net

Torsional angles and conformation: XRD reveals the rotational orientation of the phenyl and hydroxyphenyl rings relative to the central pyrimidine core, showing whether the molecule is planar or twisted. mdpi.com

Supramolecular interactions: The analysis shows how molecules pack together in the crystal, revealing intermolecular forces like hydrogen bonds (e.g., involving the hydroxyl group and pyrimidine nitrogens) and π-π stacking interactions between the aromatic rings. nih.govvensel.org

Table 5: Typical Information Obtained from Single-Crystal XRD

Parameter Significance
Crystal System & Space GroupDescribes the symmetry of the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ)Defines the size and shape of the repeating unit in the crystal. rsc.org
Bond Lengths (e.g., C-C, C-N, C-O)Confirms covalent structure and provides insight into bond character.
Bond Angles (e.g., C-N-C)Defines the geometry around each atom.
Torsional AnglesDescribes the 3D conformation and rotation around single bonds.
Hydrogen Bond GeometryIdentifies key intermolecular interactions that stabilize the crystal structure.

Unit Cell Parameters, Space Group Determination, and Crystal Packing

Detailed information regarding the unit cell dimensions (a, b, c, α, β, γ), the crystal system, and the space group of this compound is not available in published literature. The arrangement of molecules within the crystal lattice, known as crystal packing, remains uncharacterized.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Specific, experimentally determined bond lengths, bond angles, and dihedral angles for this compound are not available due to the lack of a published crystal structure.

Intermolecular Interactions: Hydrogen Bonding and π-π Stacking Interactions

A definitive analysis of the intermolecular forces, such as hydrogen bonding involving the hydroxyl group and potential π-π stacking interactions between the aromatic rings, is not possible without crystallographic data.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are instrumental in predicting the molecular geometry, electronic properties, and reactivity of complex organic molecules like this compound. These computational methods allow for a detailed analysis of the molecule's behavior in its ground state.

Density Functional Theory (DFT) for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method to determine the optimized ground state geometry and energetics of molecules. For pyrimidine derivatives, DFT calculations, often employing functionals like M06-2X with a basis set such as 6-31+G**, are used to predict bond lengths, bond angles, and dihedral angles. nih.govacs.org

In the ground state (S₀) of related 2-(2'-hydroxyphenyl)pyrimidine compounds, the hydroxyphenyl ring is often twisted relative to the pyrimidine ring. For instance, in a similar compound, 2-(2'-hydroxyphenyl)-4,6-bis(4'-methoxystyryl)pyrimidine, a twist of approximately 3° is observed between the hydroxyphenyl and pyrimidine rings. nih.govacs.org Furthermore, significant deviations from planarity are also found for the dihedral angles between the phenyl rings at the 4 and 6 positions and the central pyrimidine ring, with angles around 27° and -20° being reported. nih.govacs.org These calculations reveal a non-planar geometry in the ground state, which is a crucial factor influencing the molecule's photophysical properties. The enol form is consistently predicted to be the more stable tautomer in the ground state. acs.org

Table 1: Selected Ground State (S₀) Geometrical Parameters for a Related 2-(2'-Hydroxyphenyl)pyrimidine Derivative (Data extrapolated from studies on structurally similar compounds)

ParameterValue
Hydroxyphenyl-pyrimidine dihedral angle~3° nih.govacs.org
Phenyl(at C4)-pyrimidine dihedral angle~27° nih.govacs.org
Phenyl(at C6)-pyrimidine dihedral angle~-20° nih.govacs.org
O-H···N hydrogen bond distance1.681 Å nih.govacs.org
O-H-N bond angle148° nih.govacs.org

This table presents data for a closely related compound, 2-(2'-hydroxyphenyl)-4,6-bis(4'-methoxystyryl)pyrimidine, as a representative example.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in these processes. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. irjweb.comnih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited. researchgate.net In pyrimidine derivatives, the distribution of HOMO and LUMO orbitals can be localized on different parts of the molecule. For many push-pull systems, the HOMO is often centered on the electron-donating part, while the LUMO is located on the electron-accepting part. nih.gov This spatial separation of frontier orbitals is characteristic of intramolecular charge transfer (ICT) upon excitation. The HOMO-LUMO gap for pyrimidine-based azo dyes has been a subject of careful study to understand their electronic properties. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies and Gaps (Conceptual data based on general findings for pyrimidine derivatives)

Molecule/SystemE_HOMO (eV)E_LUMO (eV)Energy Gap (eV)
Generic Pyrimidine Derivative-6.2613 irjweb.com-0.8844 irjweb.com5.3769
Pyrimidine-based Azo DyesVariesVariesStudied nih.gov

Note: The values presented are illustrative and derived from different pyrimidine systems to demonstrate the concept. Specific values for this compound would require dedicated calculations.

Electrostatic Potential Surfaces and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. irjweb.comnih.gov The MEP map illustrates regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-deficient and prone to nucleophilic attack.

For pyrimidine derivatives, the MEP surface helps to identify the most reactive sites. irjweb.comnih.gov The nitrogen atoms of the pyrimidine ring, due to their high electronegativity, typically represent regions of negative electrostatic potential, making them likely sites for protonation. The hydroxyl proton, in turn, represents a region of positive potential. This charge distribution is fundamental to the intramolecular hydrogen bonding and the proton transfer processes discussed later.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

To understand the behavior of molecules upon absorption of light, it is necessary to investigate their excited states. Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for this purpose, allowing for the simulation of electronic spectra and the exploration of excited-state dynamics. scirp.orgnih.gov

Simulation of UV-Vis Absorption and Emission Spectra

TD-DFT calculations are widely used to predict the ultraviolet-visible (UV-Vis) absorption and emission spectra of organic molecules. nih.govacs.org By calculating the vertical excitation energies and oscillator strengths, one can simulate the absorption spectrum. scirp.org These calculations have been successfully applied to various 2-(2'-hydroxyphenyl)pyrimidine derivatives. nih.govacs.org The results help to assign the electronic transitions observed in experimental spectra, which are often characterized by π→π* or n→π* transitions. The solvent environment can also be incorporated into these calculations to provide more accurate predictions. nih.gov

For related pyrimidine compounds, TD-DFT calculations have been performed at levels of theory like M06-2X/6-31+G** to rationalize experimental observations. nih.gov The calculated absorption peaks are often in good agreement with experimental data. nih.gov

Understanding Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

One of the most fascinating photophysical phenomena observed in 2-(2-hydroxyphenyl)pyrimidine systems is Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.net Upon photoexcitation, the acidity of the phenolic hydroxyl group and the basicity of the pyrimidine nitrogen atom increase, facilitating the transfer of a proton from the hydroxyl group to the nitrogen atom. researchgate.net This creates an excited keto-tautomer, which is often responsible for a large Stokes-shifted fluorescence.

TD-DFT is an essential tool for elucidating the ESIPT mechanism. By calculating the potential energy surfaces (PES) of the ground and first excited states (S₀ and S₁), researchers can map the energy changes as the proton moves from the enol to the keto form. acs.org These calculations typically show that while the enol form is more stable in the ground state, the keto form becomes energetically more favorable in the excited state. acs.org

Computational studies on related compounds have determined the energy barriers for both the forward (enol* → keto) and reverse (keto → enol*) proton transfer in the excited state. For instance, in one study, the energy barrier from the enol to the keto form in the S₁ state was found to be as low as 0.02 eV (0.5 kcal/mol), while the reverse barrier was significantly higher at 0.57 eV (13.3 kcal/mol). nih.govacs.org Such a low forward barrier and high reverse barrier strongly favor the ESIPT process and subsequent fluorescence from the keto tautomer. nih.govacs.org The protonation of the pyrimidine ring has been shown to inhibit the ESIPT process, leading to a significant change in the fluorescence response. nih.govacs.org

Table 3: Calculated Energy Barriers for ESIPT in a Structurally Similar Pyrimidine

ProcessEnergy Barrier (eV)Energy Barrier (kcal/mol)
Enol (S₁) → Keto (S₁)0.02 nih.govacs.org0.5 nih.govacs.org
Keto (S₁) → Enol (S₁)0.57 nih.govacs.org13.3 nih.govacs.org

This data is for compound 6a in the cited literature, a 2,4,6-triarylpyrimidine, and serves as an illustrative example of the energetics involved in the ESIPT process.

Molecular Dynamics (MD) Simulations for Conformational Studies and Solution-Phase Behavior

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations are crucial for understanding its conformational landscape, particularly how it behaves in a solution phase where interactions with solvent molecules can influence its shape and dynamics.

Dihedral Angles: The rotation around the C-C bonds linking the rings is monitored. These angles determine whether the molecule adopts a planar or a more twisted conformation. The distribution of these angles over the course of a simulation reveals the most stable and frequently accessed shapes. Studies on similar biaryl systems show that the interplay between electronic conjugation (favoring planarity) and steric hindrance (favoring twisting) governs the preferred dihedral angles. nih.govnih.gov

Root Mean Square Deviation (RMSD): This parameter tracks the molecule's structural changes over time relative to an initial reference structure. A stable RMSD value suggests that the molecule has reached an equilibrium state in its simulated environment. youtube.com

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual atoms or groups of atoms. For this compound, this would highlight the relative mobility of the phenyl and hydroxyphenyl rings compared to the more rigid pyrimidine core. youtube.com

Radius of Gyration (Rg): This value indicates the compactness of the molecule. Changes in Rg can signify conformational transitions, such as the molecule expanding or folding in solution. youtube.com

MD simulations can reveal multiple low-energy conformations, providing a dynamic picture of the molecule's behavior that goes beyond the static image from a single crystal structure. nih.gov

Table 1: Illustrative Dihedral Angles for Conformational Analysis This table presents representative data that would be sought in an MD simulation to characterize the molecule's flexibility. The values are illustrative.

Dihedral AngleDescriptionTypical Observation from MD
C1-C2-Cα-CβRotation of the 2-(2-hydroxyphenyl) groupMay show significant fluctuation, influenced by potential intramolecular hydrogen bonding between the hydroxyl group and a pyrimidine nitrogen.
N1-C4-Cγ-CδRotation of the 4-phenyl groupExpected to have a non-zero average angle due to steric hindrance with the adjacent 5-H of the pyrimidine and the 6-phenyl group.
N3-C6-Cε-CζRotation of the 6-phenyl groupSimilar to the 4-phenyl group, its rotation will be sterically hindered by its neighbors.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a highly effective method for predicting spectroscopic parameters. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures. physchemres.orgarxiv.org

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a standard application of DFT. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic magnetic shielding tensors for each nucleus. researchgate.net These values are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), often using a linear scaling approach to correct for systematic errors between theory and experiment. nih.govyoutube.com Calculations for this compound would provide predicted ¹H and ¹³C chemical shifts for every unique atom, aiding in the assignment of complex experimental spectra.

Table 2: Predicted NMR Chemical Shifts (Illustrative) These values are representative predictions based on DFT calculations for similar structures. The exact values depend on the level of theory, basis set, and solvent model used.

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrimidine C5-H8.1 - 8.4108 - 112
Hydroxyphenyl O-H9.5 - 12.0 (broad, may be variable)-
Phenyl C-H (ortho)8.3 - 8.6127 - 129
Phenyl C-H (meta, para)7.4 - 7.8128 - 131
Pyrimidine C2-163 - 166
Pyrimidine C4/C6-164 - 167
Hydroxyphenyl C-OH-155 - 158

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies that correspond to infrared (IR) absorption bands. arxiv.org By calculating the second derivatives of the energy with respect to atomic positions, a full set of normal modes and their corresponding frequencies can be obtained. These calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP functional) to account for anharmonicity and other approximations. nist.gov For this compound, this analysis helps assign specific peaks in the experimental IR spectrum to particular molecular motions, such as the O-H stretch of the hydroxyl group, C=N and C=C stretching modes within the aromatic rings, and various C-H bending modes.

Table 3: Predicted Key Vibrational Frequencies (Illustrative) This table shows representative vibrational modes and their predicted frequencies. These assignments are crucial for interpreting experimental IR spectra.

Vibrational ModeDescriptionPredicted Wavenumber (cm⁻¹)
ν(O-H)Stretching of the hydroxyl group3200 - 3400 (broad, hydrogen-bonded)
ν(C-H) aromaticStretching of C-H bonds on phenyl rings3050 - 3150
ν(C=N), ν(C=C)Stretching of pyrimidine and phenyl rings1500 - 1620
δ(C-H)In-plane bending of aromatic C-H bonds1000 - 1300
γ(C-H)Out-of-plane bending of aromatic C-H bonds750 - 900

Mechanistic Insights through Computational Modeling of Reaction Pathways

Beyond static properties, computational modeling can elucidate dynamic processes and reaction mechanisms. For this compound, two key areas are of interest: photochemical reactions and synthesis pathways.

Excited-State Intramolecular Proton Transfer (ESIPT): The presence of a hydroxyl group ortho to the point of attachment to the nitrogen-containing pyrimidine ring makes this molecule a candidate for ESIPT. researchgate.netnih.gov In this process, upon absorption of light, the proton from the hydroxyl group is transferred to a nearby nitrogen atom of the pyrimidine ring. This creates a transient keto-tautomer, which has different electronic and emissive properties. Computational modeling can map the potential energy surface of this reaction in both the ground (S₀) and first excited (S₁) states. This allows researchers to:

Confirm the stability of the initial phenol-form (E) in the ground state.

Calculate the energy barrier for proton transfer in both the ground and excited states.

Identify the structure and stability of the keto-tautomer (K*).

Explain why such compounds are often weakly fluorescent, as the ESIPT process provides a rapid non-radiative decay pathway back to the ground state. nih.gov

Synthesis Mechanisms: The formation of the 2,4,6-trisubstituted pyrimidine core is typically achieved through multi-component condensation reactions. nih.govorganic-chemistry.org For instance, a common route involves the reaction of a chalcone precursor with a source of amidine. Computational chemistry can model the entire reaction coordinate, identifying intermediates, transition states, and energy barriers for each step. This provides a detailed understanding of the reaction mechanism, explains the observed regioselectivity, and can help in optimizing reaction conditions for higher yields. researchgate.net

Table 4: Computational Workflow for Modeling a Reaction Pathway (e.g., ESIPT) This table outlines the typical steps involved in the computational investigation of a chemical reaction mechanism.

StepComputational TaskObjective
1Geometry Optimization (Ground State)Find the lowest energy structures of the reactant (enol form) and product (keto tautomer).
2Transition State SearchLocate the highest energy point (saddle point) on the reaction path between reactant and product.
3Frequency CalculationConfirm that the reactant/product are true minima (no imaginary frequencies) and the transition state has exactly one imaginary frequency corresponding to the reaction coordinate.
4Intrinsic Reaction Coordinate (IRC)Follow the reaction path downhill from the transition state to confirm it connects the intended reactant and product.
5Excited State Calculations (e.g., TD-DFT)Repeat steps 1-4 for the excited state to map the photochemical reaction pathway.

Coordination Chemistry of 4,6 Diphenyl 2 2 Hydroxyphenyl Pyrimidine and Its Metal Complexes

Ligand Design Principles and Chelation Modes

The structure of 4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine is intrinsically designed for coordination chemistry. The strategic placement of a hydroxyl group on a phenyl ring at the 2-position of the pyrimidine (B1678525) core creates a powerful chelating site.

Role of Pyrimidine Nitrogen and Hydroxyl Oxygen in Coordination

The primary coordination sites of this compound involve the phenolic oxygen and one of the nitrogen atoms of the pyrimidine ring. In its neutral form, the ligand can feature a short, intramolecular hydrogen bond between the hydroxyl proton and a pyrimidine nitrogen. nih.govnih.gov This structural feature is a precursor to its chelating action.

Upon deprotonation of the hydroxyl group, the resulting phenolate (B1203915) oxygen becomes a strong anionic donor. This, in conjunction with the lone pair of electrons on the adjacent pyrimidine nitrogen, allows the ligand to act as a bidentate chelator, forming a stable six-membered ring with a metal ion. The disappearance of the hydroxyl proton signal in the ¹H NMR spectra of the resulting metal complexes serves as definitive evidence of deprotonation and coordination. nih.gov Similarly, infrared (IR) spectroscopy shows a shift or disappearance of the O-H stretching band upon complexation.

Studies on analogous 2-(2'-hydroxyphenyl)pyrimidine compounds show that in the absence of a metal ion, a rapid excited-state intramolecular proton transfer (ESIPT) can occur from the hydroxyl group to the pyrimidine nitrogen, often quenching fluorescence. nih.govnih.gov The coordination to a metal ion inhibits this process, often leading to the "switching on" of luminescence, making these complexes interesting for optical applications. nih.gov

Potential as Multidentate Ligand (O∧N∧O chelators)

While the primary chelation mode is bidentate (O, N), the broader family of hydroxyphenyl pyrimidines demonstrates the potential for higher denticity. Specifically, pyrimidines substituted with hydroxyphenyl groups at multiple positions can act as rigid tridentate O∧N∧O chelators. For example, 2,4-bis(2′-hydroxyphenyl)pyrimidines and 2,6-bis(2′-hydroxyphenyl)pyridines are recognized as effective O∧N∧O ligands. nih.govacs.orgnih.govnih.gov

In such a scenario, the central pyrimidine nitrogen and two separate phenolate oxygens coordinate to a single metal center. This tridentate chelation imparts significant rigidity and thermal stability to the resulting complex. acs.org Boron complexes with these O∧N∧O ligands have been synthesized, where the boron atom adopts a tetrahedral geometry, being bound to the two oxygen atoms, the nitrogen atom, and a fourth atom such as fluorine. acs.orgnih.gov This established behavior strongly suggests that with appropriate modifications, derivatives of this compound could be designed to function as tridentate O∧N∧O chelators for a variety of metal ions.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with hydroxyphenyl pyrimidine-type ligands is generally straightforward, typically involving the reaction of the ligand with a metal salt in a suitable solvent.

Transition Metal Complexes (e.g., with Cu, Zn, Ni, Co, Pd, Pt, Ru)

A wide array of transition metal complexes have been prepared using ligands analogous to this compound. The standard synthetic method involves the direct reaction of the ligand with metal chlorides, acetates, or nitrates in solvents like ethanol, methanol, or DMF, often under reflux. mdpi.comresearchgate.netresearchgate.net

The resulting complexes exhibit various geometries depending on the metal ion and stoichiometry. For instance, studies on related pyrimidine-based Schiff base ligands have yielded octahedral geometries for Co(II), Ni(II), and Mn(II), square planar for Pd(II), and tetrahedral or square pyramidal geometries for Cu(II). nih.govmdpi.comresearchgate.net The formation of these complexes is confirmed by techniques such as elemental analysis, molar conductivity, and magnetic susceptibility measurements. mdpi.comnih.gov

Table 1: Examples of Transition Metal Complexes with Related Pyrimidine-Based Ligands

Metal Ion Ligand Type Proposed Geometry References
Co(II), Ni(II), Mn(II) Pyrimidine Schiff Base Octahedral nih.govnih.gov
Cu(II) Pyrimidine Schiff Base Square Planar / Octahedral researchgate.netmdpi.com
Pd(II) Pyrimidine Schiff Base Square Planar nih.govresearchgate.net
Ru(III) Hydroxypyrimidine Thione Octahedral nih.gov
Zn(II) Pyrimidine Schiff Base Octahedral nih.gov

Lanthanide and Actinide Complexes

The hydroxyphenyl-pyrimidine scaffold is also effective in coordinating with f-block elements. The synthesis of lanthanide complexes, such as those with Eu(III) and Sm(III), has been reported with analogous 1-hydroxy-2-pyridinone ligands, which share the key chelating moiety. nih.gov These syntheses often involve reacting the ligand with lanthanide salts in aqueous or organic media. The resulting complexes are of particular interest due to their unique photophysical properties, including highly efficient, sharp emission bands, making them candidates for biological assays and luminescent materials. nih.gov

Significantly, the coordination chemistry of this ligand family extends to actinides. The synthesis of a uranyl (UO₂²⁺) complex with 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione has been successfully demonstrated. nih.govresearchgate.net In this complex, the ligand acts as a bidentate chelate, binding to the uranyl ion through the deprotonated hydroxyl oxygen and an amino nitrogen. Other studies on ligands containing the hydroxyphenyl-heterocycle motif have also shown a strong affinity for the uranyl ion, typically resulting in a pentagonal-bipyramidal coordination environment around the uranium center. researchgate.net

Spectroscopic Characterization (UV-Vis, IR, NMR, EPR) of Metal Chelates

The formation and structure of metal chelates of this compound are elucidated through several spectroscopic techniques.

UV-Visible (UV-Vis) Spectroscopy : The electronic spectra of the ligand in solution typically show absorption bands corresponding to π → π* and n → π* transitions within the pyrimidine and phenyl rings. cu.edu.eg Upon complexation with a metal ion, these bands often shift in wavelength and/or intensity, providing initial evidence of coordination. nih.gov New bands may also appear in the visible region due to d-d transitions for transition metal complexes or f-f transitions for lanthanide complexes. mdpi.com

Infrared (IR) Spectroscopy : IR spectroscopy is crucial for confirming the coordination mode. Key indicators include:

The disappearance or significant broadening and shifting of the ν(O-H) band (typically around 3400 cm⁻¹) upon deprotonation and coordination of the phenolic oxygen. nih.gov

Shifts in the stretching frequencies of the C=N and C=C bonds within the pyrimidine ring (around 1500-1650 cm⁻¹). researchgate.net

The appearance of new, weak bands in the far-IR region (typically below 600 cm⁻¹), which are assigned to the stretching vibrations of the newly formed metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) bonds. cu.edu.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes (e.g., with Zn(II), Pd(II), Pt(II)), NMR provides detailed structural information in solution. The most definitive evidence of chelation is the disappearance of the labile hydroxyl proton's signal in the ¹H NMR spectrum. nih.gov Furthermore, the chemical shifts of the carbon and proton signals on the pyrimidine and hydroxyphenyl rings that are close to the metal center are often shifted upon coordination, confirming the involvement of these moieties in binding. nih.govcu.edu.eg For insoluble complexes, solid-state (CP/MAS) NMR can be employed. bas.bg

Electron Paramagnetic Resonance (EPR) Spectroscopy : This technique is used for characterizing complexes with paramagnetic metal ions like Cu(II), Co(II), Mn(II), or Fe(III). The EPR spectrum provides information about the oxidation state of the metal, its coordination environment, and the geometry of the complex. nih.gov The g-values and hyperfine coupling constants obtained from the spectrum are characteristic of specific geometries (e.g., octahedral vs. square planar).

Table 2: Summary of Spectroscopic Characterization Techniques

Technique Information Obtained Key Observations References
UV-Vis Electronic transitions, confirmation of coordination Shift in π→π* and n→π* bands; appearance of new d-d or f-f bands mdpi.comcu.edu.egnih.gov
IR Functional group involvement in bonding Disappearance/shift of ν(O-H); shift in ν(C=N); appearance of ν(M-O) and ν(M-N) nih.govnih.govcu.edu.eg
NMR Ligand structure in diamagnetic complexes Disappearance of O-H proton signal; shifts in aromatic C and H signals nih.govbas.bgcu.edu.eg

| EPR | Geometry and electronic structure of paramagnetic complexes | g-values and hyperfine splitting patterns indicative of coordination geometry | nih.gov |

X-ray Crystallography of Metal-Ligand Coordination Geometries

While specific X-ray crystallographic data for metal complexes of this compound are not extensively documented in publicly available literature, valuable insights into the coordination geometries can be drawn from closely related structures, such as the boron complexes of 6-arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidines. These analogous compounds demonstrate how the pyrimidine-based ligand framework coordinates with a metal center.

In a representative boron complex of a 6-arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidine, the ligand acts as a rigid tridentate O^N^O chelator. nih.govnih.gov The boron atom is chelated by the oxygen atoms of the two hydroxyphenyl groups and a nitrogen atom from the pyrimidine ring. nih.gov This coordination results in a four-coordinate boron center with a tetrahedral geometry. nih.gov The fourth coordination site on the boron atom is typically occupied by another ligand, such as a fluorine atom. nih.gov

The bond angles around the central boron atom in these complexes are in the range of 108-111°, which is close to the ideal tetrahedral angle of 109.5°. nih.gov The B-N bond length is approximately 1.59 Å, which is a characteristic distance for a B-N single bond. nih.gov The crystal structure reveals a nearly planar conformation between the hydroxyphenyl rings and the pyrimidine ring, which is crucial for the observed photophysical properties. nih.gov The rigidity and planarity of the structure are enhanced upon metal chelation. nih.govnih.gov The packing of these molecules in the solid state is influenced by π-π stacking interactions between the aromatic rings. nih.gov

It is important to note that while these findings are for a related class of compounds, they provide a strong predictive model for the coordination behavior of this compound with metal ions. The bidentate O^N chelation from the 2-(2-hydroxyphenyl)pyrimidine moiety would be a key feature, with the specific geometry depending on the metal ion, its preferred coordination number, and the other ligands present in the coordination sphere.

Electronic, Magnetic, and Photophysical Properties of Metal Complexes

The electronic and photophysical properties of metal complexes derived from 2-(2'-hydroxyphenyl)pyrimidine ligands are of significant interest due to their potential applications in luminescent materials. The free ligand, this compound, is expected to be non-emissive due to an efficient excited-state intramolecular proton transfer (ESIPT) process from the phenolic hydroxyl group to a nitrogen atom of the pyrimidine ring. researchgate.net This non-radiative decay pathway effectively quenches fluorescence. researchgate.net However, upon chelation to a metal ion, this ESIPT process can be inhibited, leading to the emergence of strong luminescence. nih.gov

Absorption and Emission Characteristics of Metal Chelates

The absorption spectra of metal chelates of related 2-(2'-hydroxyphenyl)pyrimidine derivatives typically show intense absorption bands in the UV and visible regions. These absorptions are generally attributed to π-π* electronic transitions within the ligand framework and intramolecular charge transfer (ICT) transitions. nih.gov

Upon complexation with a metal ion, such as boron, the absorption and emission characteristics are significantly altered. For instance, in boron complexes of 6-arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidines, the chelation induces structural planarization and rigidity, which in turn enhances π-conjugation and leads to efficient photoluminescence. nih.gov These complexes exhibit noticeable emission in the visible light region, a stark contrast to the non-emissive nature of the free ligands. nih.gov

A common feature of these metal chelates is a large Stokes shift, which is the difference between the absorption and emission maxima. This is indicative of a significant change in geometry and electronic distribution between the ground and excited states, often associated with charge transfer character. nih.gov The emission color of these complexes can be tuned by modifying the substituents on the aryl rings, allowing for emissions spanning the visible spectrum from blue to red. nih.gov Furthermore, the emission properties of these complexes can be highly sensitive to the solvent polarity, a phenomenon known as solvatochromism. A red-shift in emission with increasing solvent polarity suggests a more polar excited state, which is characteristic of ICT. nih.gov

Luminescence Quantum Yields and Lifetimes

The luminescence quantum yield (ΦL) and excited-state lifetime (τ) are critical parameters that quantify the efficiency and dynamics of the emission process. For the non-emissive free ligands like this compound, the quantum yield is negligible. researchgate.net However, upon metal chelation, a significant enhancement in the fluorescence quantum yield is observed.

For the related boron complexes of 6-arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidines, the quantum yields are also significantly enhanced upon chelation. The table below presents hypothetical photophysical data for a representative boron complex in different solvents, illustrating the impact of the environment on its emissive properties.

Table 1: Photophysical Data for a Representative Boron Complex of a 2-(2'-hydroxyphenyl)pyrimidine Derivative

SolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_L)
Cyclohexane41046833500.45
Toluene41548035800.32
Dichloromethane42050543500.15
Acetonitrile42251546800.08
DMSO4255214720<0.01

This table is generated based on trends observed for related compounds and is for illustrative purposes. nih.gov

The data clearly shows the positive solvatochromism with a red-shift in emission and a decrease in quantum yield as the solvent polarity increases. This behavior is attributed to the stabilization of the polar charge-transfer excited state in polar solvents, which can promote non-radiative decay pathways.

Advanced Applications of 4,6 Diphenyl 2 2 Hydroxyphenyl Pyrimidine in Materials Science and Chemical Technologies Non Clinical Focus

Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)

The utility of 4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine as a luminescent material is intrinsically linked to the modulation of its ESIPT process. While not a conventional emitter, its switchable fluorescence provides a platform for creating responsive optical materials.

In its standard state, this compound is notable for being virtually non-emissive. nih.govnih.govacs.org Both in solution and in the solid state, the compound exhibits minimal to no photoluminescence. nih.govnih.govacs.org This absence of fluorescence is due to a highly efficient and rapid ESIPT process. nih.govacs.org Upon absorption of light, a proton from the hydroxyl (-OH) group is transferred to a nitrogen atom on the pyrimidine (B1678525) ring, forming an excited keto-tautomer that deactivates through a non-radiative pathway, thus quenching the fluorescence. nih.govnih.govacs.org

The key to unlocking the compound's luminescent properties lies in inhibiting this ESIPT mechanism. nih.gov This can be achieved through chemical stimuli, specifically the protonation of the pyrimidine ring by adding an acid, such as trifluoroacetic acid (TFA). nih.govnih.gov This action blocks the proton transfer pathway, forcing the molecule to de-excite via radiative means, which "switches on" a strong fluorescence response. nih.govnih.gov The resulting emission for the protonated form is observed in the blue-green region of the spectrum. nih.gov

Table 1: Photophysical Properties of this compound in Dichloromethane

PropertyNeutral FormProtonated Form (with TFA)
Absorption Maximum (λabs) 363 nm380 nm
Molar Absorptivity (ε) 24,700 M-1cm-1Not Reported
Emission Maximum (λem) Non-emissive471 nm
Fluorescence Quantum Yield (ΦF) < 0.010.63
Stokes Shift Not Applicable91 nm
Data sourced from Plaza-Pedroche et al., 2022. nih.gov

There is currently no available research data detailing the use of this compound in organic light-emitting diode (OLED) devices. Consequently, its charge transport characteristics, such as electron and hole mobility, and its performance metrics (e.g., external quantum efficiency, luminance) in an electroluminescent device architecture have not been reported. Studies on this class of compounds have primarily focused on their chromic and sensing capabilities rather than their application as active emitter or transport layers in OLEDs. nih.govnih.govsemanticscholar.org

Chemical Sensors and Probes

The ability of this compound to switch from a non-fluorescent to a highly fluorescent state in the presence of acid makes it an excellent candidate for developing highly sensitive chemical sensors and probes. nih.govsemanticscholar.org

The primary and most well-documented sensing application for this compound is the detection of protons (H⁺ ions). nih.govnih.gov The protonation of a nitrogen atom on the pyrimidine core effectively blocks the ESIPT pathway, leading to a dramatic "turn-on" fluorescent signal. nih.gov This makes the compound a highly sensitive and selective probe for acidic environments. While the broader class of diazine-based molecules has been shown to be sensitive to various metal cations, specific studies on the use of this compound for sensing metal ions or other anions have not been reported. nih.govsemanticscholar.org The sensing mechanism remains centered on its response to acidity.

The compound displays pronounced and reversible acidochromic behavior, functioning as a pH-responsive fluorescent switch. nih.gov In neutral or basic conditions, it remains in its non-emissive "off" state. Upon the introduction of acid, the fluorescence is turned "on," with the change being easily detectable by the naked eye under UV light. nih.govnih.gov This transition is reversible; the fluorescence can be quenched by adding a base, which deprotonates the pyrimidine ring and restores the ESIPT process. This on-off switching capability makes it a robust sensor for monitoring changes in environmental pH. nih.gov

Table 2: Acidochromic Fluorescence Switching

ConditionMolecular StateESIPTFluorescence
Neutral/Basic Enol FormActiveOFF (Quenched)
Acidic Protonated Enol FormInhibitedON (Emissive at ~471 nm)
Based on the mechanism described by Plaza-Pedroche et al., 2022. nih.govnih.govacs.org

The distinct fluorescence switching of this compound extends to the solid state, opening up applications in materials science. nih.govnih.gov Its acidochromic properties allow it to be used as a solid-state sensor for detecting acidic vapors like trifluoroacetic acid or hydrochloric acid. nih.gov A surface coated with the compound would be non-fluorescent but would light up upon exposure to these vapors.

This on-off characteristic is particularly valuable for creating advanced anticounterfeiting agents. nih.govnih.govacs.org The compound can be integrated into security inks or polymers. nih.gov The resulting markings would be invisible (covert) under standard illumination and non-fluorescent under a conventional UV lamp. However, when activated by a specific acidic chemical agent, the marking would reveal a strong, bright blue-green fluorescence, confirming the authenticity of the item. nih.gov This provides a high-level security feature that is difficult to replicate without knowledge of the specific chemical trigger.

Catalysis and Organocatalysis

While direct and extensive studies detailing the catalytic activity of this compound are not widely present in the current scientific literature, its molecular structure suggests significant potential in both metal-mediated and organocatalytic processes. The inherent functionalities of the compound provide a strong basis for its prospective role as a ligand or an organocatalyst.

The 2-(2-hydroxyphenyl)pyrimidine scaffold is an excellent candidate for a bidentate ligand, capable of forming stable chelate complexes with a variety of transition metals. The nitrogen atom of the pyrimidine ring and the oxygen atom of the adjacent phenolic hydroxyl group can act as a potent N,O-donor set to coordinate with a metal center. This chelation can enhance the stability and modulate the electronic properties of the resulting metal complex, which is a critical factor in catalysis.

Pyrimidine-functionalized ligands, in general, have been successfully employed in various catalytic systems. For instance, palladium complexes bearing pyrimidine-functionalized N-heterocyclic carbene ligands have demonstrated high activity in reactions such as the Mizoroki-Heck reaction. acs.org The this compound molecule could similarly coordinate with metals like palladium, copper, or nickel to form active catalysts for cross-coupling reactions, hydrogenations, or oxidation processes. mdpi.com The bulky phenyl groups at the 4 and 6 positions could provide the necessary steric hindrance to influence the selectivity of catalytic transformations.

In the context of heterogeneous catalysis, the ligand could be immobilized on solid supports such as silica (B1680970) or polymers. This would facilitate catalyst recovery and reuse, a key principle of green chemistry. The fundamental coordination chemistry of Schiff-base metal complexes, which share similarities with the N,O-donor system of the title compound, underscores their broad utility as catalysts for various organic syntheses, such as the Claisen-Schmidt condensation. mdpi.com

Although speculative without direct experimental data, the structural features of this compound strongly suggest its viability as a ligand for creating novel homogeneous and heterogeneous catalysts.

Supramolecular Chemistry and Self-Assembly Processes

The field of supramolecular chemistry leverages non-covalent interactions to construct well-defined, higher-order structures from molecular components. This compound is an exemplary building block in this domain due to its capacity for specific and directional intermolecular interactions.

The self-assembly and resulting supramolecular architecture of materials based on 2-(2'-hydroxyphenyl)pyrimidine derivatives are primarily governed by a combination of strong intramolecular hydrogen bonding and intermolecular π-π stacking interactions. acs.orgnih.gov

A defining feature of this class of compounds is the presence of a short, strong intramolecular hydrogen bond between the phenolic hydroxyl group (O-H) and one of the nitrogen atoms of the pyrimidine ring (O-H···N). acs.orgnih.gov This interaction is crucial as it locks the molecule into a nearly planar conformation between the hydroxyphenyl and pyrimidine rings. acs.orgnih.gov This planarity is a key factor in facilitating further intermolecular associations. Research on analogous 6-arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidines reveals dihedral angles between the phenol (B47542) and pyrimidine rings to be as low as 1–8°. acs.orgnih.gov This intramolecular hydrogen bond is also responsible for the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT), which significantly influences the photophysical properties of these molecules. acs.org

Once the molecular conformation is established by this intramolecular hydrogen bond, the assembly into larger architectures is directed by weaker, yet significant, intermolecular forces. The most prominent of these are π-π stacking interactions between the aromatic rings (phenyl and pyrimidine) of adjacent molecules. acs.org The crystal packing of these compounds often reveals face-to-face or face-to-tail arrangements of the aromatic systems, leading to the formation of one-dimensional stacks or more complex two-dimensional layered structures. acs.orgresearchgate.net

Interactive Table of Structural Data for 2-(2'-Hydroxyphenyl)pyrimidine Derivatives

The following table summarizes key structural parameters obtained from X-ray crystallography studies of related 2-(2'-hydroxyphenyl)pyrimidine compounds, illustrating the non-covalent interactions that guide their self-assembly.

CompoundDihedral Angle (Phenol-Pyrimidine)Intramolecular H-Bond (O-H···N) Distance (Å)Intermolecular InteractionsCrystal SystemRef
6-Arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidine (1)1-8°~2.56π–π stacking (face-to-tail, 3.6-3.7 Å)Monoclinic acs.orgnih.gov
6-Arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidine (2a)~2°~2.56π–π stacking (face-to-face, 3.558 Å)Orthorhombic acs.orgnih.gov
2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine63.03°N/AN-H···N hydrogen bonds, N-H···π interactionsMonoclinic nih.govbohrium.com

Structure Property Relationships and Rational Design Principles

Impact of Substituent Effects on Spectroscopic Signatures

The absorption and emission spectra of 2-(2'-hydroxyphenyl)pyrimidine derivatives are highly sensitive to the nature of the substituents attached to the pyrimidine (B1678525) and phenyl rings. The introduction of different functional groups can significantly alter the electronic distribution within the molecule, leading to predictable shifts in its spectroscopic signatures.

Research has shown that the presence of electron-donating groups on the aryl rings, as well as the extension of the π-conjugated system, typically results in a bathochromic (red-shift) of the emission wavelength. acs.orgnih.gov Conversely, the specific placement of substituents can modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby controlling the absorption and fluorescence characteristics. For instance, in related dye systems, modifying the aryl portion of the molecule can systematically vary the fluorescence properties. researchgate.net

Protonation of the pyrimidine ring is another critical factor influencing the spectroscopic output. The addition of an acid to a solution containing these pyrimidine derivatives can inhibit the ESIPT process. nih.govnih.gov This inhibition "switches on" a significant fluorescence response, a phenomenon known as acidochromism, which is often detectable by the naked eye. nih.govnih.gov

Furthermore, complexation with other elements, such as boron, dramatically alters the spectroscopic profile. The formation of a boron complex with 2,4-bis(2'-hydroxyphenyl)pyrimidine ligands leads to a red-shift of the lower energy absorption bands. acs.orgnih.gov This shift is attributed to the flattening of the ligand frame upon chelation and the involvement of the nitrogen lone pair electrons, which increases the electron deficiency of the pyrimidine ring. acs.orgnih.gov

The following table summarizes the effect of substituents and protonation on the spectroscopic properties of a series of 2-(2'-hydroxyphenyl)pyrimidine derivatives.

Compound/DerivativeModificationAbsorption λmax (nm)Emission λem (nm)Spectroscopic EffectReference
2-(2'-hydroxyphenyl)pyrimidine analogueParent Compound~340None/Very WeakFluorescence is quenched due to ESIPT. nih.govnih.gov
Protonated 2-(2'-hydroxyphenyl)pyrimidineAddition of Acid (TFA)-~450 (Blue)ESIPT is inhibited, leading to strong fluorescence. nih.govnih.gov
Boron Complex with Arylvinyl Substituent (Electron-Donating Group)Chelation with BoronRed-shifted vs. ligandTunable (Blue to Red)Planarization and increased conjugation shift emission to longer wavelengths. acs.orgnih.gov
Arylazouracil Dye (p-OCH3 substituent)Solvent Change (Ethanol to Acetic Acid)418Not ApplicableBathochromic shift observed in more acidic solvent. researchgate.net

Correlation Between Molecular Structure and Luminescence Efficiency

The luminescence efficiency, quantified by the fluorescence quantum yield (ΦF), is directly linked to the molecular structure of 4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine and its derivatives. The parent compounds are typically non-emissive or very weakly fluorescent in both solution and the solid state. nih.govnih.gov This lack of emission is attributed to an efficient, non-radiative deactivation pathway via an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to a nitrogen atom on the pyrimidine ring. nih.govnih.gov This process forms a transient keto-tautomer in the excited state which then deactivates without emitting light. acs.orgnih.gov

Structural modifications that disrupt or inhibit the ESIPT process are key to enhancing luminescence efficiency. Two primary strategies have proven effective:

Protonation : The addition of a strong acid protonates the pyrimidine nitrogen, preventing it from accepting the proton from the hydroxyl group. This blockage of the ESIPT channel forces the molecule to deactivate through a radiative pathway, thus "switching on" the fluorescence. nih.govnih.gov

Chelation : Incorporating the molecule into a metal or metalloid complex, such as with boron, can restore and even induce strong fluorescence. Chelation with boron to form four-coordinate organoboron compounds creates a more rigid and planar molecular framework. acs.orgnih.gov This rigidity and enhanced π-conjugation hinder non-radiative decay pathways and lead to significantly higher fluorescence quantum yields. acs.orgnih.govnih.gov

The nature of the substituents also plays a crucial role. Studies on related 6-arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidines revealed that derivatives with moderate electron-donating groups exhibited the highest fluorescence quantum yields upon complexation, while strong electron-withdrawing or -donating groups could lead to lower efficiencies. acs.org For example, a boron complex featuring a dimethylamino group (a strong electron-donating group) showed a high quantum yield of 61% in solution, which drastically dropped to 2% in the solid state, potentially due to π–π stacking interactions. acs.org In contrast, a derivative with a methoxy (B1213986) group achieved a quantum yield of 44% in solution. acs.org

The following table presents a comparison of quantum yields for selected pyrimidine derivatives, illustrating the impact of structural modifications.

Compound TypeStructural FeatureStateFluorescence Quantum Yield (ΦF)Luminescence EfficiencyReference
2,4-bis(2′-hydroxyphenyl)pyrimidineFree LigandSolution/Solid~0%Non-emissive (ESIPT active) acs.orgnih.gov
Boron Complex (4b)Chelated with Boron, -OCH3 substituentSolution (CH2Cl2)44%Highly Luminescent acs.org
Boron Complex (4e)Chelated with Boron, -N(CH3)2 substituentSolution (CH2Cl2)61%Highly Luminescent acs.org
Boron Complex (4e)Chelated with Boron, -N(CH3)2 substituentSolid State2%Low (Aggregation Quenching) acs.org
2-(2′-hydroxyphenyl)pyrimidine (6e)-OH substituent at R1Solid StateNot EmissiveNon-emissive nih.gov

Rational Design for Tunable Photophysical Properties and Sensing Capabilities

The predictable relationship between structure and photophysical properties allows for the rational design of 2-(2'-hydroxyphenyl)pyrimidine derivatives with customized characteristics. By strategically modifying the molecular scaffold, scientists can tune emission colors, enhance quantum yields, and create molecules that respond to specific chemical stimuli, making them suitable for sensing applications. elsevierpure.comrsc.orgnih.gov

A key design principle involves the modulation of the intramolecular charge transfer (ICT) character of the molecule. By creating donor-π-acceptor (D–π–A) systems, where the pyrimidine ring can act as an acceptor and various substituents as donors, the energy of the excited state can be precisely controlled. rsc.org For example, in boron complexes of 6-arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidines, the emission color can be tuned across the entire visible spectrum, from blue to red, simply by changing the substituent on the arylvinylene fragment. nih.gov This tunability is a direct consequence of altering the energy gap between the ground and excited states.

This inherent tunability and sensitivity to the chemical environment make these compounds excellent candidates for chemical sensors. The most prominent example is their use as pH sensors. The fluorescence of these molecules can be reversibly switched on and off by the addition and removal of acid. nih.govnih.gov This acidochromic behavior has been leveraged to develop solid-state sensors for detecting acid vapors and as a component in anti-counterfeiting inks, where the fluorescence appears only under specific (acidic) conditions. nih.gov The design of pyrimidine-phthalimide derivatives has also led to the development of colorimetric pH sensors whose color changes are easily observable upon protonation. rsc.org

Influence of Structural Modifications on Coordination Behavior

The arrangement of heteroatoms in this compound provides it with the capacity to act as a ligand in coordination chemistry. Structural modifications to this core can profoundly influence its coordination behavior, dictating the types of metal complexes it can form and their resulting geometries and stabilities.

The parent molecule contains a nitrogen atom in the pyrimidine ring and the oxygen from the hydroxyl group, which can act as a bidentate N^O chelate. However, the introduction of a second 2'-hydroxyphenyl group at the 4-position of the pyrimidine ring, as in 2,4-bis(2'-hydroxyphenyl)pyrimidines, transforms the molecule into a rigid, tridentate O^N^O chelating ligand. acs.orgnih.gov This modification is crucial because it allows the ligand to form highly stable and structurally defined complexes, particularly with elements like boron. acs.orgnih.gov Chelation to boron enhances the planarity and rigidity of the resulting structure, which in turn improves its thermal stability and fluorescence properties. nih.govnih.gov

The coordination geometry is highly dependent on the ligand's structure and the preferred coordination number of the metal ion. For instance, various pyrimidine and pyridine-based ligands can form complexes with different geometries, such as square planar, square pyramidal, or octahedral, depending on the number of coordinating sites on the ligand and the nature of the metal and co-ligands. nih.govmdpi.com Modifying the substituents on the pyrimidine scaffold can also introduce steric hindrance or additional donor atoms, which will alter the way the ligand binds to a metal center, potentially leading to the formation of different structural motifs, from simple monomers to complex coordination polymers. researchgate.net The synthesis of pyrimidine-based Schiff base ligands, for example, has been shown to be effective for capping gold and platinum nanoparticles, demonstrating another application of their coordination abilities. nih.gov

Future Perspectives and Emerging Research Directions for 4,6 Diphenyl 2 2 Hydroxyphenyl Pyrimidine

Development of Novel Synthetic Routes and Methodologies

Future synthetic research will likely focus on enhancing efficiency, sustainability, and molecular complexity. While traditional methods like the Claisen-Schmidt condensation followed by cyclization with guanidine (B92328) are established, emerging strategies are set to refine the production of 4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine and its derivatives. researchgate.net

Key future directions include:

Green Chemistry Approaches: The use of microwave and ultrasound irradiation, as demonstrated for other pyrimidine (B1678525) derivatives, can drastically reduce reaction times and energy consumption. nih.gov Employing solid supports like basic alumina (B75360) could also offer an eco-friendly alternative to traditional base-catalyzed reactions by simplifying purification and minimizing waste. nih.gov

Modular and Sequential Synthesis: Advanced cross-coupling reactions, such as the Suzuki-Miyaura coupling, will enable a more "plug-and-play" approach to designing derivatives. researchgate.netnih.gov The differential reactivity of halogenated pyrimidine precursors allows for the sequential and selective introduction of various aryl groups at the 2, 4, and 6 positions, offering precise control over the final molecular structure and properties. nih.gov

Advanced Protection Group Strategies: For targeted modifications, especially on the sensitive hydroxyphenyl moiety, the development of robust protection/deprotection sequences will be crucial. The use of protecting groups like Boc-hydrazides has proven effective in allowing functionalization at the phenolic hydroxyl group without interference from other nucleophilic sites in the molecule. unex.es

Synthetic MethodologyPotential AdvantageRelevant Derivative Class
Microwave/Ultrasound IrradiationReduced reaction time, increased yieldFused Pyrimidines
Solid Support Catalysis (e.g., Alumina)Eco-friendly, simplified purificationChromenopyrimidines nih.gov
Sequential Suzuki-Miyaura CouplingPrecise control over substitution pattern2,4,6-Triarylpyrimidines nih.gov
Protecting Group ChemistrySelective functionalization of specific sites4,6-diphenylpyrimidine-2-carbohydrazides unex.es

Exploration of Advanced Functional Materials Beyond Current Applications

The intrinsic photophysical properties of this compound, primarily governed by ESIPT, make it a prime candidate for a new generation of advanced functional materials. The process, where a proton is transferred from the hydroxyl group to a pyrimidine nitrogen in the excited state, often leads to fluorescence quenching, a phenomenon that can be harnessed for "smart" material applications. nih.gov

Future research is anticipated in the following areas:

Luminescent Materials: While the parent compound is typically non-emissive, inhibiting the ESIPT process—for instance, through protonation or deprotonation of the phenolic group—can "switch on" strong fluorescence. nih.gov This reversible behavior is highly desirable for creating materials used in security inks and anti-counterfeiting technologies. nih.gov

Organic Electronics: The aromatic nature and potential for charge transfer within the molecule suggest applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). Tailoring the substituent groups on the phenyl rings could modulate the HOMO/LUMO energy levels to optimize performance in electronic devices.

Biomedical Scaffolds: Derivatives of the 4,6-disubstituted pyrimidine core have shown promise as potent inhibitors of critical biological pathways, such as the HSF1 stress pathway and various kinases. nih.govrsc.org Future work could explore this compound as a scaffold for developing novel therapeutic agents, moving beyond its material science applications.

Integration into Hybrid Organic-Inorganic Systems

The integration of this compound into hybrid materials offers a pathway to combine its unique optical and electronic properties with the stability and structural diversity of inorganic frameworks. The nitrogen atoms of the pyrimidine ring and the phenolic hydroxyl group are excellent coordination sites for metal ions.

Emerging research directions include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): Following the example of related pyrimidine derivatives used to form silver coordination polymers for catalysis, this compound could serve as a versatile organic linker. nih.gov The resulting hybrid materials could exhibit novel catalytic, sensing, or gas storage properties. The uniform coordination of metal ions to the pyrimidine scaffold can create highly active catalytic surfaces. nih.gov

Surface Modification of Nanomaterials: The molecule could be grafted onto the surface of inorganic nanoparticles (e.g., quantum dots, metal oxides) to modify their properties. This could enhance their dispersibility in organic media or imbue them with the specific sensing capabilities of the pyrimidine derivative.

Perovskite Solar Cells: Organic molecules are critical components in perovskite solar cells, often serving as hole transport layers (HTLs). researchgate.net The properties of this compound could be tuned for its potential use in such layers, contributing to the development of more efficient and stable solar energy technologies.

Hybrid SystemPotential Role of the CompoundEnvisioned Application
Coordination PolymersOrganic Linker/LigandHeterogeneous Catalysis nih.gov
Surface-Modified Quantum DotsCapping Agent/SensitizerBio-imaging, Chemical Sensing
Perovskite Solar CellsHole Transport Layer (HTL) ComponentPhotovoltaics researchgate.net

Advanced Spectroscopic Probes for Complex Chemical Environments

The sensitivity of the ESIPT process in 2-(2'-hydroxyphenyl)pyrimidine systems to the local environment makes them ideal candidates for advanced spectroscopic probes. The fluorescence of these compounds can be switched on or off in response to specific chemical stimuli. nih.gov

Future research will likely focus on:

Acidochromic Sensors: The protonation of the pyrimidine ring by acids inhibits ESIPT and activates a strong, often visible, fluorescence response. nih.gov This allows for the development of highly sensitive and reversible sensors for detecting acid vapors or changes in pH in both solid-state and solution, detectable by the naked eye. nih.gov

Ion Probes: By modifying the structure to include specific ion-binding sites, derivatives could be designed as selective fluorescent probes for detecting metal cations or anions. The binding of an ion would perturb the ESIPT process, leading to a measurable change in the fluorescence signal.

Viscosity and Polarity Sensors: The efficiency of the non-radiative decay pathways that compete with fluorescence can be influenced by the viscosity and polarity of the surrounding medium. This could be exploited to create probes that report on the microenvironment within complex systems, such as living cells or polymer matrices.

Computational-Guided Discovery of New Derivatives with Tailored Properties

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new molecules based on the this compound scaffold. In silico methods provide deep insights into molecular properties and guide synthetic efforts.

Key areas for future computational work include:

Predictive Photophysics: Time-dependent density functional theory (TD-DFT) calculations have been successfully used to rationalize the optical properties of 2-(2'-hydroxyphenyl)pyrimidines, including the impact of protonation on ESIPT. nih.gov Future studies will leverage these methods to predict the absorption and emission characteristics of new derivatives before their synthesis, enabling the design of molecules with specific colors or sensing responses.

Virtual Screening for Biological Targets: Molecular docking simulations can be used to screen libraries of virtual derivatives against the binding sites of proteins implicated in disease. nih.govnih.gov This approach has already been used to identify pyrimidine derivatives as potent kinase inhibitors and can guide the design of new therapeutic agents. nih.govnih.gov

Materials Property Simulation: Computational models can predict the solid-state packing and intermolecular interactions of new derivatives, which are crucial for applications in organic electronics and non-linear optics. nih.gov This allows for the pre-selection of candidates with desirable material properties.

Computational MethodApplication AreaResearch Goal
Density Functional Theory (DFT) / TD-DFTPhotophysics, Quantum ChemistryRationalize experimental results and predict optical properties of new derivatives. nih.gov
Molecular DockingDrug DiscoveryIdentify potential biological targets and predict binding affinities. researchgate.netnih.gov
Cheminformatics (e.g., SwissADME)Medicinal ChemistryPredict pharmacokinetic and pharmacodynamic properties of potential drug candidates. researchgate.net

Q & A

Basic Questions

Q. What are the key synthetic routes for 4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions using substituted pyrimidine precursors. For example, one-pot multicomponent reactions (e.g., Biginelli-like protocols) under reflux conditions with catalysts like HCl or Lewis acids (e.g., FeCl₃) are effective. Optimize yields by controlling temperature (80–120°C), solvent polarity (ethanol or DMF), and stoichiometry of phenyl/heteroaryl precursors. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .

Q. How should researchers characterize the structure and purity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Use 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.3 ppm for phenyl groups, hydroxyl proton at δ 10–12 ppm).
  • IR : Identify key functional groups (e.g., O–H stretch at 3200–3400 cm⁻¹, C=N/C=C stretches at 1500–1650 cm⁻¹).
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass). Purity can be validated via HPLC (C18 column, acetonitrile/water gradient) .

Q. What role does the 2-hydroxyphenyl moiety play in the compound’s stability and reactivity?

  • Methodological Answer : The hydroxyphenyl group enhances solubility in polar solvents (via hydrogen bonding) and influences electronic properties. The hydroxyl group can participate in tautomerism, affecting binding to biological targets. Stability studies (TGA/DSC) under varying pH and temperature conditions are recommended to assess degradation pathways .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical substituents affecting biological activity (e.g., RAGE inhibition)?

  • Methodological Answer :

  • Substituent Variation : Systematically modify substituents (e.g., alkoxy groups, halogens) on the phenyl rings. For example, replace the hydroxyl group with methoxy or amino groups to assess hydrogen-bonding requirements.
  • Biological Assays : Test analogs in vitro (e.g., RAGE-binding ELISA, cell-based assays for inflammatory markers). Prioritize compounds with IC₅₀ values <10 µM.
  • Data Analysis : Use multivariate regression to correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with activity. Evidence shows tertiary amines in substituents significantly enhance RAGE inhibition .

Q. What strategies resolve contradictions in activity data between this compound and structural analogs with different substituents?

  • Methodological Answer :

  • Comparative Binding Studies : Perform molecular docking (e.g., AutoDock Vina) to compare binding modes in RAGE’s active site. Analyze differences in hydrogen-bond networks or steric clashes.
  • Experimental Validation : Replicate conflicting studies under standardized conditions (e.g., same cell line, assay protocol). For example, discrepancies in IC₅₀ values may arise from variations in protein purity or buffer composition.
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., electron-withdrawing groups on the phenyl ring improve activity) .

Q. How can computational modeling predict the compound’s interactions with non-target proteins to assess off-target effects?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate binding to common off-targets (e.g., kinases, cytochrome P450 enzymes) using software like GROMACS. Calculate binding free energies (MM/PBSA).
  • Pharmacophore Modeling : Identify shared structural motifs with known inhibitors of non-target proteins.
  • In Silico Toxicity Screening : Use platforms like SwissADME or ProTox-II to predict hepatotoxicity or cardiotoxicity risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.